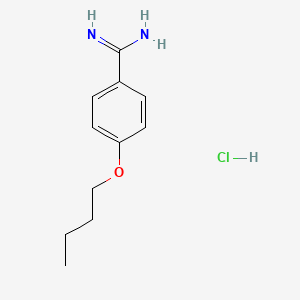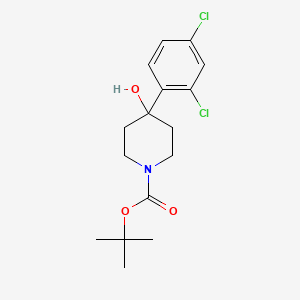
tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate
描述
tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 2,4-dichlorophenyl group and a hydroxy group, along with a tert-butyl ester functional group. Its distinct structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Hydroxylation: The hydroxy group can be introduced through an oxidation reaction, often using reagents like potassium permanganate or osmium tetroxide.
Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of various functional groups on the aromatic ring.
科学研究应用
tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s hydroxy group can form hydrogen bonds with biological targets, while the 2,4-dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-(2,4-Dichloro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid methyl ester
- 4-(2,4-Dichloro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid ethyl ester
- 4-(2,4-Dichloro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester group in tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different ester groups, potentially leading to unique pharmacological properties and applications.
属性
分子式 |
C16H21Cl2NO3 |
|---|---|
分子量 |
346.2 g/mol |
IUPAC 名称 |
tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H21Cl2NO3/c1-15(2,3)22-14(20)19-8-6-16(21,7-9-19)12-5-4-11(17)10-13(12)18/h4-5,10,21H,6-9H2,1-3H3 |
InChI 键 |
JFQYSEMGHBNRMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)Cl)Cl)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
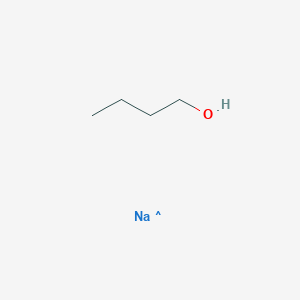
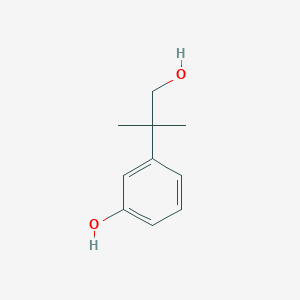
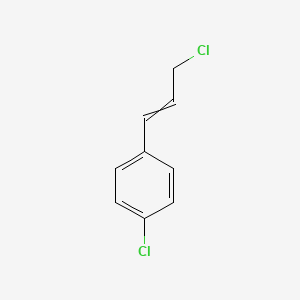

![N,N-dimethyl-N-{2-[(4-nitrophenyl)thio]ethyl}amine](/img/structure/B8497444.png)
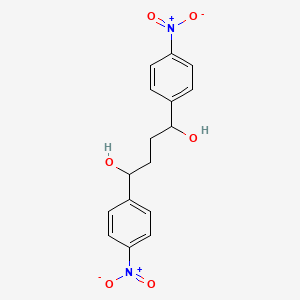
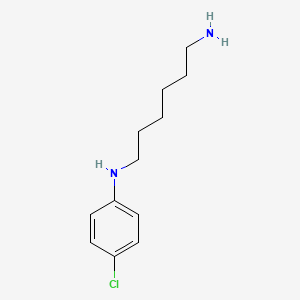
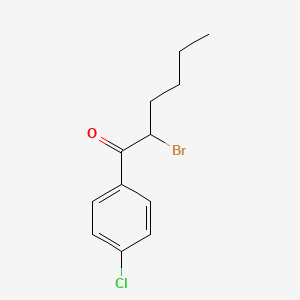


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B8497486.png)

